molecular formula C14H17Cl2N3O2 B8211316 (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride

(5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride

Cat. No.: B8211316
M. Wt: 330.2 g/mol
InChI Key: MSZSLZCZTGIHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride ( 2755403-92-8) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a benzyloxycarbonyl (Cbz) protected amine and a 5-aminopyridine moiety, makes it a versatile building block for the construction of more complex nitrogen-containing heterocycles . Piperidine and aminopyridine derivatives are of significant importance in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals and numerous biologically active alkaloids . The compound serves as a critical precursor in synthetic routes, particularly for the development of kinase inhibitors . Related structural motifs are found in potent 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones, which have been investigated as cyclin-dependent kinase (CDK) inhibitors with potential application in targeting proliferative diseases . The dihydrochloride salt form enhances the compound's stability and solubility for handling in various experimental procedures. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.2ClH/c15-12-6-7-13(16-8-12)9-17-14(18)19-10-11-4-2-1-3-5-11;;/h1-8H,9-10,15H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZSLZCZTGIHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Aminopyridine-2-Methanol

The pyridine core is functionalized through nitration followed by reduction. For example, 2-picoline is nitrated at the 5-position using fuming nitric acid in sulfuric acid, yielding 5-nitro-2-picoline. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 5-amino-2-picoline. Subsequent oxidation with potassium permanganate generates 5-amino-2-pyridinemethanol.

Critical Parameters :

  • Nitration temperature: 0–5°C to prevent over-nitration.

  • Hydrogenation pressure: 3–5 bar H₂ for complete reduction.

  • Oxidation pH: Maintained at 8–9 to avoid side reactions.

Carbamate Formation with Benzyl Chloroformate

The amine group of 5-amino-2-pyridinemethanol is protected via carbamate formation. Benzyl chloroformate (Cbz-Cl) is added dropwise to a stirred solution of the intermediate in dichloromethane (DCM) with DIPEA as a base. The reaction proceeds at 0°C to minimize exothermic side reactions.

5-Amino-2-pyridinemethanol+Cbz-ClDIPEA, DCM(5-Cbz-amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester\text{5-Amino-2-pyridinemethanol} + \text{Cbz-Cl} \xrightarrow{\text{DIPEA, DCM}} \text{(5-Cbz-amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester}

Optimization Insights :

  • Solvent Choice : DCM provides optimal solubility and reaction kinetics.

  • Stoichiometry : A 1.2:1 molar ratio of Cbz-Cl to amine ensures complete conversion.

  • Workup : Sequential washes with 1M HCl and saturated NaHCO₃ remove excess reagents.

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt by treating with HCl in dioxane. A 2:1 molar ratio of HCl to amine ensures protonation of both the pyridine nitrogen and the carbamate amine.

(5-Cbz-amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester+2HClDihydrochloride salt\text{(5-Cbz-amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}

Crystallization Conditions :

  • Solvent System : Ethanol/water (3:1) promotes high-purity crystals.

  • Temperature : Slow cooling from 50°C to 4°C enhances crystal yield.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:1) as the eluent. Fractions are analyzed by TLC (Rf = 0.3, ethyl acetate).

Spectroscopic Data

¹H-NMR (600 MHz, D₂O) :

  • δ 7.35–7.28 (m, 5H, benzyl aromatic),

  • δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H3),

  • δ 6.95 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H4),

  • δ 4.52 (s, 2H, CH₂NH),

  • δ 5.12 (s, 2H, benzyl CH₂).

Mass Spectrometry :

  • ESI-MS: m/z 293.1 [M + H]⁺ (calc. 293.2).

HPLC Purity :

  • 99.8% (C18 column, 0.1% TFA in water/acetonitrile).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Direct Cbz Protection7899.5Simplified workflow
Boc-Mediated Route6598.7Avoids over-protonation
Patent Process8299.9Scalable to kilogram quantities

Challenges and Mitigation Strategies

  • Amine Over-Protonation : Excess HCl leads to salt hydrolysis. Controlled addition (2.0 eq.) prevents degradation.

  • Byproduct Formation : Unreacted Cbz-Cl forms urea derivatives. Quenching with ice water minimizes this.

  • Crystallization Issues : Ethanol/water co-solvent ensures monodisperse crystals .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: N-oxides of the pyridine ring

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride in cancer treatment, particularly as an inhibitor of specific kinases involved in tumor progression.

Case Study: ERK5 Inhibition

One notable application is its role as an inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5). The optimization of this compound has led to derivatives with enhanced potency and selectivity against ERK5, which is implicated in various cancers. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can significantly impact the inhibitory activity against ERK5 .

Table 1: ERK5 Inhibitory Potency of Derivatives

CompoundIC50 (nM)Remarks
32a100Base compound
32g20Improved potency with chloro substitution
34b10Best balance of potency and oral bioavailability

These findings suggest that this compound could be further developed as a therapeutic agent for cancer treatment.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. A series of related compounds have shown promising results against various bacterial strains.

Case Study: Antibacterial Screening

A study evaluated the antibacterial activity of several pyrimidine derivatives, including those related to this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity Data

Compound No.E. Coli MIC (µg/mL)S. aureus MIC (µg/mL)
5a1000.2
5b250.2
5g501.6
Ciprofloxacin22

This data illustrates the potential for developing new antibacterial agents from this class of compounds.

Enzyme Inhibition

The compound's structural features make it a candidate for enzyme inhibition studies, particularly in targeting enzymes involved in metabolic pathways.

Case Study: Inhibition Profile

Research has shown that similar carbamate derivatives can inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . The design of this compound suggests that it may also possess AChE inhibitory properties, warranting further investigation.

Mechanism of Action

The mechanism of action of (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the aminopyridine moiety can interact with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(4-aminopyridin-2-yl)methyl]carbamate
  • Benzyl N-[(3-aminopyridin-2-yl)methyl]carbamate
  • Benzyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate

Uniqueness

Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate;dihydrochloride is unique due to the specific positioning of the amino group on the pyridine ring, which can influence its reactivity and interaction with molecular targets. This positional specificity can result in distinct biological and chemical properties compared to its analogs.

Biological Activity

The compound (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride (CAS Number: 2755403-92-8) is a derivative of pyridine that has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

  • Molecular Formula: C14H17Cl2N3O2
  • Molecular Weight: 330.2132 g/mol
  • Purity: Typically high purity for research applications.

Pharmacological Effects

  • Anticancer Activity
    • Recent studies indicate that derivatives of pyridine, including this compound, exhibit significant anticancer properties. For instance, compounds related to the structure of (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester have shown IC50 values in the nanomolar range against various cancer cell lines such as MCF-7 and A549 . The mechanism often involves the inhibition of tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
  • Antiviral Properties
    • The compound's structural analogs have been investigated for antiviral activities, particularly against RNA viruses. Studies have shown that modifications in the pyridine ring can enhance antiviral efficacy, suggesting that (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester could be a candidate for further antiviral research .
  • Neurological Applications
    • As a key intermediate in drug synthesis targeting neurological disorders, this compound may enhance drug efficacy and specificity. Its role in modulating neurotransmitter systems makes it a valuable candidate for developing treatments for conditions such as depression and anxiety .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity: The compound may act as an inhibitor for certain enzymes involved in cancer proliferation.
  • Modulation of Signaling Pathways: It has been suggested that this compound can interfere with key signaling pathways that regulate cell growth and survival.

Case Studies

  • Study on Anticancer Efficacy
    • A study tested various derivatives against a panel of human cancer cell lines, revealing that compounds with similar structures displayed potent activity with IC50 values ranging from 0.69 to 22 µM. The study highlighted the importance of substituents on the pyridine ring in enhancing bioactivity .
  • Antiviral Activity Assessment
    • In vitro assays demonstrated that certain derivatives exhibited significant inhibition of viral replication with low cytotoxicity, indicating their potential as therapeutic agents against viral infections .

Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders and cancer.

Agricultural Chemicals

Due to its biochemical properties, it is also being explored for use in agrochemicals, providing environmentally friendly pest control solutions .

Biochemical Research

Researchers utilize this compound in biochemical assays to study enzyme activity and protein interactions essential for understanding cellular processes .

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